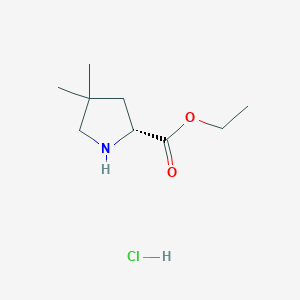
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of trifluoromethyl and pyrrole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halides, nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its derivatives are investigated for their biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry: In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.
Similar Compounds:
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Comparison: Compared to its analogs, this compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity, making it a distinct and valuable compound for various applications.
Propriétés
| 74889-33-1 | |
Formule moléculaire |
C9H10F3NO |
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)13-5-3-4-7(13)8(14)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
KBVYSBJENVPFSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC=C1C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


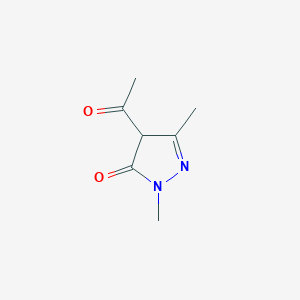
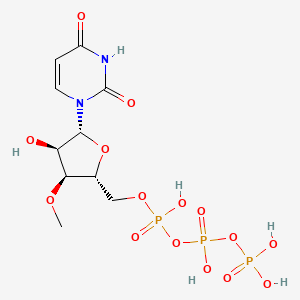
![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
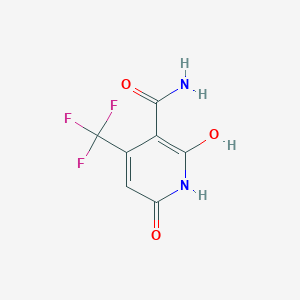
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
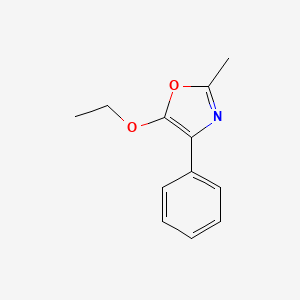
![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)

